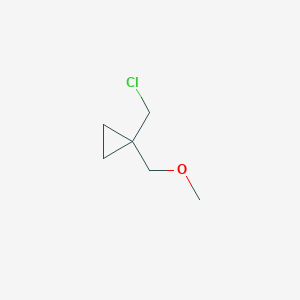

1-(Chloromethyl)-1-(methoxymethyl)cyclopropane

Description

Properties

Molecular Formula |

C6H11ClO |

|---|---|

Molecular Weight |

134.60 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(methoxymethyl)cyclopropane |

InChI |

InChI=1S/C6H11ClO/c1-8-5-6(4-7)2-3-6/h2-5H2,1H3 |

InChI Key |

YSHVHTPJIGCHLD-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CC1)CCl |

Origin of Product |

United States |

Biological Activity

1-(Chloromethyl)-1-(methoxymethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to summarize the biological activity of this specific compound, drawing from various research studies and reviews.

Chemical Structure and Properties

The compound this compound features a chloromethyl group and a methoxymethyl group attached to a cyclopropane ring. The unique three-membered structure of cyclopropanes often contributes to their reactivity and biological activity.

Mechanisms of Biological Activity

Cyclopropane derivatives exhibit biological activity through several mechanisms:

- Enzyme Inhibition : Many cyclopropanes act as inhibitors of key enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.

- Electrophilic Reactivity : The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules.

- Interaction with Receptors : Some compounds can modulate receptor activity, affecting neurotransmission and other signaling pathways.

Antimicrobial Activity

Research indicates that cyclopropane derivatives possess significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Cyclopropane compounds are also explored for their anticancer potential. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial function. For example, a related study on chloroethyl derivatives showed that they could be metabolized to form alkylating agents that damage DNA, leading to cell death .

Neurochemical Effects

Some cyclopropanes are investigated for their neurochemical properties. They may influence neurotransmitter systems, particularly through modulation of glutamate receptors, which are crucial in learning and memory processes. This suggests potential applications in treating neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that this compound induced significant cytotoxicity. The compound's mechanism was linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | ROS Generation |

| MCF-7 | 20 | Apoptosis Induction |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variation: Halogen and Alkoxy Groups

1-Bromo-1-(methoxymethyl)cyclopropane (C₅H₉BrO)

- Structure : Bromine replaces chlorine at the chloromethyl position.

- Molecular Weight : 165.03 g/mol (vs. 134.60 g/mol for the target compound).

- Reactivity : Bromine’s lower electronegativity and higher leaving-group ability enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the chlorine analog .

- Applications : Preferred in catalytic cycles requiring facile C–Br bond cleavage.

1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane (C₁₀H₁₅ClO)

- Structure : Incorporates a chloroethynyl (-C≡CCl) group and bulky tetramethyl substituents.

- Molecular Weight : 186.68 g/mol.

- Steric Effects : The tetramethyl groups introduce significant steric hindrance, reducing ring strain but limiting accessibility for nucleophilic attacks.

- Electronic Properties : The ethynyl group increases electron density, altering reaction pathways compared to the methoxymethyl analog .

Functional Group Differences

Chloromethyl 1-Methylcyclopropanecarboxylate (C₆H₇ClO₂)

- Structure : Chloromethyl and methyl ester (-COOCH₃) substituents.

- Synthesis : Prepared via reaction of 1-methylcyclopropanecarboxylic acid with chloromethyl chlorosulfate .

- Reactivity : The ester group enables hydrolysis to carboxylic acids, unlike the ether in the target compound.

1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride (C₄H₁₀ClNO)

- Structure: Substituted with amino (-NH₂) and hydroxymethyl (-CH₂OH) groups.

- Properties: The amino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the neutral methoxymethyl group. Applications include pharmaceutical intermediates .

2-Chloromethyl-1-(p-vinylphenyl)cyclopropane (C₁₂H₁₃Cl)

Physicochemical and Spectroscopic Comparisons

Molecular Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(Chloromethyl)-1-(methoxymethyl)cyclopropane | C₆H₁₁ClO | 134.60 | -CH₂Cl, -CH₂OCH₃ | High ring strain, dual reactivity |

| 1-Bromo-1-(methoxymethyl)cyclopropane | C₅H₉BrO | 165.03 | -CH₂Br, -CH₂OCH₃ | Enhanced cross-coupling activity |

| Chloromethyl 1-methylcyclopropanecarboxylate | C₆H₇ClO₂ | 146.57 | -CH₂Cl, -COOCH₃ | Ester hydrolysis susceptibility |

| 1-(2-Chloroethynyl)-1-methoxy-tetramethylcyclopropane | C₁₀H₁₅ClO | 186.68 | -C≡CCl, -OCH₃, 4×-CH₃ | Steric hindrance, thermal stability |

Spectroscopic Features

- NMR of Chloromethyl Groups :

- IR Spectroscopy : Methoxymethyl groups show C–O stretches near 1100 cm⁻¹, while chloromethyl C–Cl appears ~600–800 cm⁻¹.

Preparation Methods

Method Overview:

This approach involves the sequential or simultaneous introduction of chloromethyl and methoxymethyl groups onto cyclopropane frameworks via electrophilic substitution reactions, typically under controlled conditions to prevent ring opening or unwanted side reactions.

Key Reaction Pathway:

- Chloromethylation: Utilizes chloromethylating agents such as chloromethyl methyl ether (CMME) or chloromethyl chlorosulfate, in the presence of Lewis acids or catalysts, to attach a chloromethyl group to the cyclopropane ring.

- Methoxymethylation: Employs methoxymethyl chloride (MOMCl) or similar reagents, often with a base or catalyst, to introduce the methoxymethyl group.

Reaction Conditions:

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

- Temperature: Typically maintained between 0°C and room temperature to minimize side reactions.

- Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).

- Reaction Time: 2–24 hours depending on reactivity and reagent excess.

Representative Reaction Scheme:

Cyclopropane derivative + Chloromethyl methyl ether + Lewis acid → 1-(Chloromethyl)-cyclopropane

Cyclopropane derivative + Methoxymethyl chloride + Base → 1-(Methoxymethyl)-cyclopropane

Advantages:

- High selectivity for substitution at the cyclopropane ring.

- Suitable for derivatization of complex cyclopropane substrates.

Limitations:

- Potential ring-opening side reactions if conditions are too harsh.

- Control over mono- vs. di-substitution requires precise stoichiometry.

One-Pot Sequential Functionalization Using Chloromethyl and Methoxymethyl Reagents

Method Overview:

A one-pot procedure involves initial chloromethylation followed by methoxymethylation, or vice versa, under optimized conditions to prevent overreaction or polymerization.

Procedure:

- Step 1: React cyclopropane with chloromethylating agent (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst at 0–25°C.

- Step 2: Without isolation, add methoxymethyl chloride and base (e.g., potassium carbonate or sodium hydride) to introduce the second substituent.

- Step 3: Stir at ambient temperature or slightly elevated temperature (~40°C) until completion.

Reaction Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 40°C | Minimize ring opening |

| Time | 2–12 hours | For each step |

| Solvent | DCM, THF | Anhydrous conditions |

Outcome:

- High yields (~70–85%) of the target compound.

- Minimal purification steps, suitable for scale-up.

Synthesis via Metal Complex Intermediates

Method Overview:

This method involves forming metal complexes with methoxymethyl or chloromethyl groups, which are then transferred to cyclopropane rings through metal-mediated reactions.

Key Reactions:

- Formation of metal-methoxymethyl complexes (e.g., with Fe, Mo, W, or Mn).

- Subsequent transmetallation or nucleophilic attack on cyclopropane derivatives.

Representative Protocol:

- React metal carbonyl complexes with chloromethyl methyl ether or methoxymethyl reagents in the presence of sodium or potassium salts.

- Isolate the metal complex intermediates.

- React these complexes with cyclopropane derivatives under mild conditions to transfer the substituents.

Advantages:

- High selectivity and control.

- Suitable for synthesizing specific isomers.

Limitations:

- Requires handling sensitive metal complexes.

- Multi-step process with purification of intermediates.

Preparation via Halomethylation of Cyclopropane Precursors

Method Overview:

This involves halogenation of methyl groups attached to cyclopropane, followed by substitution with methoxy groups.

Steps:

- Halogenation: Use N-halosuccinimides (NBS, NCS) under radical conditions to generate halomethyl intermediates.

- Substitution: React halomethyl cyclopropanes with sodium methoxide or sodium methoxy to replace halogen with methoxy.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Halogenation | NBS or NCS | CCl₄ or DCM | Room temp | 60–80% |

| Methoxy substitution | NaOCH₃ | DMSO or DMF | 25–50°C | 65–85% |

Notes:

- Control over mono- vs. di-substitution depends on reagent excess.

- Suitable for synthesizing derivatives with specific substitution patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.